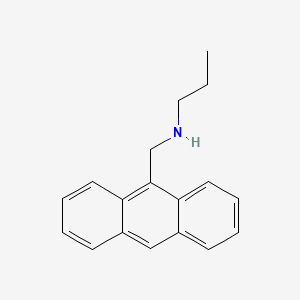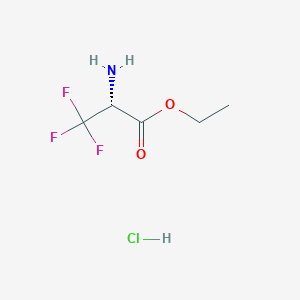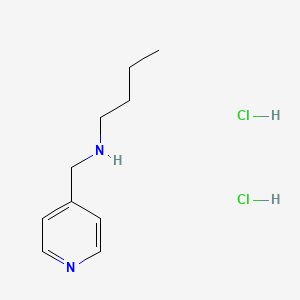![molecular formula C14H24ClN B6344110 {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1240566-81-7](/img/structure/B6344110.png)
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride is a synthetic compound . It is related to the compound ibuprofen, which is known as (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid .
Synthesis Analysis
The synthesis of a compound similar toThis compound could involve multiple steps . These steps could include a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration . Molecular Structure Analysis
The molecular structure ofThis compound can be understood by breaking down its IUPAC name. The (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid. The methylpropyl group is across from the first carbon in the benzene ring (which is the one attached to the propanoic acid group) . Chemical Reactions Analysis
The chemical reactions involved in the synthesis ofThis compound could include a nitration, a conversion from the nitro group to an amine, and a bromination . Physical And Chemical Properties Analysis
The molecular formula ofThis compound is C14H24ClN . The molecular weight is 241.80 g/mol .
科学研究应用
4-MPA hydrochloride has a variety of scientific research applications. It can be used to study the biochemical and physiological effects of different compounds, as well as to study the mechanism of action of drugs. 4-MPA hydrochloride can also be used in laboratory experiments to study the effects of different compounds on cell cultures. Additionally, 4-MPA hydrochloride can be used to study the effects of different compounds on the structure and function of proteins and enzymes.
作用机制
The mechanism of action of 4-MPA hydrochloride is not completely understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition may lead to changes in the metabolism of certain drugs, as well as changes in the activity of other enzymes. Additionally, 4-MPA hydrochloride may interact with other compounds and affect their activity.
Biochemical and Physiological Effects
4-MPA hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, 4-MPA hydrochloride has been shown to affect the metabolism of certain drugs, as well as to alter the activity of other enzymes. Furthermore, 4-MPA hydrochloride has been shown to affect the structure and function of proteins and enzymes.
实验室实验的优点和局限性
The advantages of using 4-MPA hydrochloride in laboratory experiments include its versatility and its ability to affect the activity of certain enzymes. Additionally, 4-MPA hydrochloride is relatively inexpensive and easy to obtain. The main limitation of using 4-MPA hydrochloride in laboratory experiments is that the mechanism of action of the compound is not fully understood.
未来方向
In order to better understand the mechanism of action of 4-MPA hydrochloride, further research is needed. Additionally, further research is needed to explore the biochemical and physiological effects of the compound, as well as the potential applications of the compound in drug development. Additionally, further research is needed to explore the potential interactions between 4-MPA hydrochloride and other compounds. Finally, further research is needed to explore the potential adverse effects of 4-MPA hydrochloride.
合成方法
4-MPA hydrochloride can be synthesized in a variety of ways. One of the most common methods involves the reaction of 2-methylpropylbenzene with hydrochloric acid in an aqueous solution. This reaction produces a white crystalline solid that can be further purified by recrystallization. Other methods of synthesis include the reaction of 2-methylpropylbenzene with anhydrous hydrogen chloride, as well as the reaction of 4-methylpropylbenzene with hydrochloric acid.
属性
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h5-8,12,15H,4,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPKPSZVDOYVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)


![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)